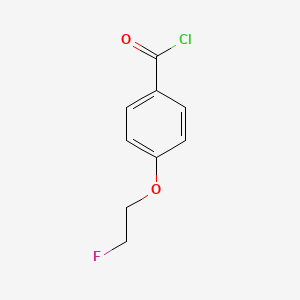

4-(2-Fluoroethoxy)benzoyl chloride

Descripción general

Descripción

4-(2-Fluoroethoxy)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-fluoroethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Fluoroethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(2-Fluoroethoxy)benzoic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form the corresponding amides.

Alcohols: Reacts with alcohols to form esters.

Water: Hydrolyzes in the presence of water to form the corresponding carboxylic acid.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

4-(2-Fluoroethoxy)benzoyl chloride has diverse scientific research applications, including:

Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and advanced materials.

Environmental Research: Studied for its potential use in environmental remediation processes.

Mecanismo De Acción

The mechanism of action of 4-(2-Fluoroethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. This reactivity is due to the electron-withdrawing nature of the benzoyl chloride group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

Similar Compounds

Benzoyl Chloride: Similar in structure but lacks the 2-fluoroethoxy group.

4-Hydroxybenzoyl Chloride: Precursor in the synthesis of 4-(2-Fluoroethoxy)benzoyl chloride.

4-(2-Fluoroethoxy)benzoic Acid: Formed from the hydrolysis of this compound.

Uniqueness

The presence of the 2-fluoroethoxy group in this compound imparts unique reactivity and properties compared to other benzoyl chlorides.

Actividad Biológica

4-(2-Fluoroethoxy)benzoyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This compound, characterized by the presence of a benzoyl chloride moiety and a fluoroethoxy substituent, is primarily utilized in organic synthesis and medicinal chemistry. The incorporation of fluorine atoms is known to enhance metabolic stability and bioactivity, making it a candidate for further investigation in biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 232.64 g/mol. The compound appears as a colorless to pale yellow liquid, sensitive to moisture, which can lead to decomposition and release of hydrochloric acid.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological molecules. The fluoroethoxy group enhances membrane permeability, facilitating the compound's entry into cells where it may exert its effects. The benzoyl chloride moiety can participate in nucleophilic substitution reactions, potentially modifying biological targets such as proteins or nucleic acids.

Research Findings

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of halogen substituents like fluorine can increase the lipophilicity of compounds, potentially enhancing their interaction with microbial membranes.

- Anti-inflammatory Effects : Investigations into related fluoroalkyl-substituted benzoic acids have demonstrated anti-inflammatory activity through inhibition of pro-inflammatory cytokines. This suggests that this compound could also exhibit similar effects.

- Enzyme Inhibition : Compounds bearing benzoyl groups are often evaluated for their ability to inhibit various enzymes involved in disease processes. Preliminary data indicate that the unique structural features of this compound may allow it to serve as an effective enzyme inhibitor.

Case Studies

- Case Study 1 : A study evaluating the biological activity of structurally similar compounds found that fluoroethyl derivatives showed increased potency against certain cancer cell lines compared to their non-fluorinated analogs. This points towards the potential efficacy of this compound in cancer therapeutics.

- Case Study 2 : Research on related benzoyl derivatives indicated significant anti-diabetic activity through modulation of insulin secretion pathways. Given its structural similarities, this compound may also influence metabolic pathways beneficially.

Comparative Analysis

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Unknown (potential antimicrobial/anti-inflammatory) | Hypothesized enhanced bioactivity due to fluorination |

| Benzoyl Chloride | Intermediate in drug synthesis | Widely used in pharmaceuticals |

| Fluoroalkyl Benzoic Acids | Antimicrobial/anti-inflammatory | Increased potency with fluorine substitutions |

Propiedades

IUPAC Name |

4-(2-fluoroethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-9(12)7-1-3-8(4-2-7)13-6-5-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJCERIPFFAVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664885 | |

| Record name | 4-(2-Fluoroethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145304-36-5 | |

| Record name | 4-(2-Fluoroethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145304-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluoroethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-fluoroethoxy)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.